molecular formula C19H23N3O4S B2730948 N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251631-01-2

N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide

Cat. No. B2730948
CAS RN: 1251631-01-2
M. Wt: 389.47
InChI Key: CUNAJJCSIPUHNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H23N3O4S . It contains a piperidine ring, which is a common motif in many pharmaceutical compounds. The molecule also contains a sulfonyl group attached to the piperidine ring, and an amide group linking the pyridine ring and the phenyl ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.47 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.

Scientific Research Applications

Pharmacological Characterization of κ-Opioid Receptor Antagonists

A novel κ-opioid receptor (KOR) antagonist, closely related in structure to the requested compound, demonstrated high affinity for human, rat, and mouse KORs. This compound showed potential for treating depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and inhibiting stress-induced behaviors in animal models (Grimwood et al., 2011).

Insecticidal Activity of Pyridine Derivatives

Pyridine derivatives, including structures similar to the requested compound, have been studied for their insecticidal activity against the cowpea aphid, Aphis craccivora Koch. These compounds, through their unique structural features, offer moderate to strong aphidicidal activities, highlighting their potential as agricultural pesticides (Bakhite et al., 2014).

ACAT-1 Inhibition for Disease Treatment

A derivative closely related to the requested compound, was identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This discovery supports its potential use in treating diseases involving ACAT-1 overexpression, demonstrating the compound's relevance in therapeutic research (Shibuya et al., 2018).

Antimicrobial and Antibacterial Studies

N-substituted derivatives of a compound structurally similar to the requested molecule showed moderate to significant antimicrobial and antibacterial activities. These findings suggest the potential of these derivatives in developing new antimicrobial agents (Khalid et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

Derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and characterized, showing significant anti-angiogenic activities and DNA cleavage abilities. These activities indicate the potential of such compounds in cancer therapy by inhibiting blood vessel formation and directly interacting with DNA (Kambappa et al., 2017).

properties

IUPAC Name

N-methyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-20(16-8-4-2-5-9-16)19(24)15-21-14-17(10-11-18(21)23)27(25,26)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNAJJCSIPUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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